REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3](=[CH:7][C:8](=[CH:12][CH:13]=1)[N:9]=[C:10]=[O:11])N=C=O.[NH2:14][C:15]([O:17]CC)=O>>[CH2:2]1[CH:3]([CH2:1][CH:2]2[CH2:13][CH2:12][CH:8]([N:9]=[C:10]=[O:11])[CH2:7][CH2:3]2)[CH2:7][CH2:8][CH:12]([N:14]=[C:15]=[O:17])[CH2:13]1
|
Name
|
|
Quantity
|
1.57 mol
|
Type
|
reactant
|
Smiles
|
CC=1C(N=C=O)=CC(N=C=O)=CC1
|
Name
|
2,4-
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2,6- isomers
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C1CC(CCC1CC2CCC(CC2)N=C=O)N=C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3](=[CH:7][C:8](=[CH:12][CH:13]=1)[N:9]=[C:10]=[O:11])N=C=O.[NH2:14][C:15]([O:17]CC)=O>>[CH2:2]1[CH:3]([CH2:1][CH:2]2[CH2:13][CH2:12][CH:8]([N:9]=[C:10]=[O:11])[CH2:7][CH2:3]2)[CH2:7][CH2:8][CH:12]([N:14]=[C:15]=[O:17])[CH2:13]1
|
Name
|
|
Quantity
|
1.57 mol
|
Type
|
reactant
|
Smiles
|
CC=1C(N=C=O)=CC(N=C=O)=CC1
|
Name
|
2,4-
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2,6- isomers
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C1CC(CCC1CC2CCC(CC2)N=C=O)N=C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |